molecular formula C20H18BrN3O2 B2559100 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 942034-62-0

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2559100
CAS RN: 942034-62-0
M. Wt: 412.287
InChI Key: YQFMPUKJACBPOK-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolines, has been reported in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .


Molecular Structure Analysis

The molecular structure of the compound includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved papers, oxadiazoles and their derivatives have been known to exhibit a wide range of biological and pharmacological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.04100, a density of 1.853g/cm3, and a boiling point of 286.671ºC at 760 mmHg . The molecular formula is C8H5BrN2O2 .

Scientific Research Applications

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

Oxadiazoles and their derivatives have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future research could explore these areas further.

properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-12-7-13(2)9-17(8-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-3-5-16(21)6-4-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFMPUKJACBPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

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